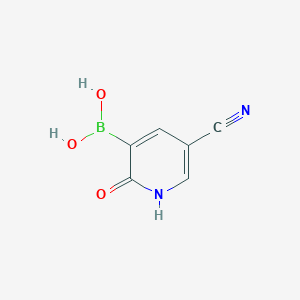
5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid
Descripción general
Descripción
5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid is a chemical compound with the CAS number 903899-12-7 . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular formula of this compound is C6H5BN2O3 . The InChI code is 1S/C6H5BN2O3/c8-2-4-1-5(7(11)12)6(10)9-3-4/h1,3,11-12H,(H,9,10) . This information can be used to derive the molecular structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 163.93 . It is recommended to be stored in a freezer .Aplicaciones Científicas De Investigación
Organic Synthesis Applications
5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid and related compounds have been explored for their utility in organic synthesis, particularly in the formation of complex molecules and reaction intermediates. For example, the cyano group has been used as a traceless activation group for intermolecular [3+2] cycloaddition reactions, enabling the synthesis of pyrrolidines and further extending to the total synthesis of natural products such as isoretronecanol (Li et al., 2015). Additionally, boronic acid catalysis has been highlighted for its enantioselective reactions, paving the way for the creation of densely functionalized molecules (Hashimoto, Gálvez, & Maruoka, 2015).
Sensing Technologies
Boronic acids, including derivatives of 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid, play a crucial role in the development of chemosensors due to their ability to form reversible covalent bonds with diols. This characteristic is exploited in the detection of biologically active substances, offering applications in disease diagnosis and monitoring. The progress of boronic acid-based sensors for various analytes such as carbohydrates, dopamine, and ions has been summarized, demonstrating the wide applicability of these compounds in fluorescence-based sensing technologies (Huang et al., 2012).
Materials Science
In materials science, the unique properties of boronic acids, including those related to 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid, have been explored for the creation of new materials. Their ability to form dynamic covalent bonds has been utilized in the development of responsive materials, such as smart hydrogels, that can undergo changes in properties in response to environmental stimuli. This includes the reversible formation of boronate esters with diols, which is fundamental to the construction of self-healing materials and the design of drug delivery systems (Bull et al., 2013).
Propiedades
IUPAC Name |
(5-cyano-2-oxo-1H-pyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O3/c8-2-4-1-5(7(11)12)6(10)9-3-4/h1,3,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWXXALSLWYIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CNC1=O)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1471053.png)
![tert-butyl 5-(pyridin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1471054.png)

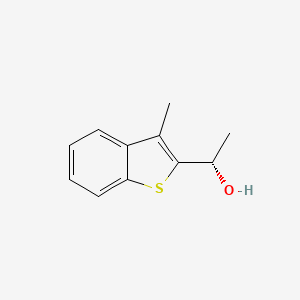
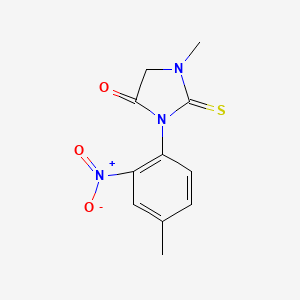
![1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B1471061.png)
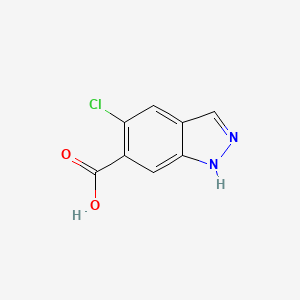
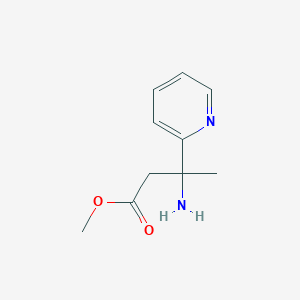
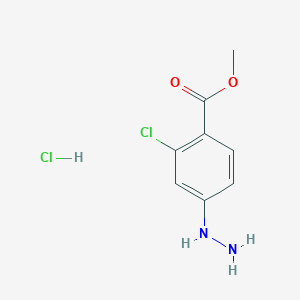

![{[Amino(pyridin-4-yl)methylidene]amino}urea](/img/structure/B1471071.png)
![8-Azabicyclo[3.2.1]octane-6,7-diol](/img/structure/B1471072.png)